trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
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Overview
Description
trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide: is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound features a dithiolan ring attached to the theophylline structure, which may impart unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide typically involves the reaction of theophylline with a dithiolan derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of theophylline derivatives.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a model system to study the effects of dithiolan rings on the chemical reactivity and stability of theophylline derivatives .
Biology: In biological research, it serves as a probe to investigate the interactions between theophylline derivatives and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound is explored for its potential therapeutic effects, particularly in respiratory diseases and as an anti-inflammatory agent .
Industry: In the industrial sector, it may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with various molecular targets, including phosphodiesterases and adenosine receptors. By inhibiting phosphodiesterases, the compound increases the levels of cyclic AMP, leading to bronchodilation and anti-inflammatory effects . Additionally, it may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
- cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- 1,3-Dimethylxanthine derivatives
- 1,2,3-Triazole-containing theophylline derivatives
Uniqueness: trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is unique due to the presence of the trans-configuration of the dithiolan ring, which may impart distinct chemical and biological properties compared to its cis-isomer and other theophylline derivatives .
Properties
CAS No. |
116563-39-4 |
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Molecular Formula |
C28H55NO5W2-6 |
Molecular Weight |
853.4 g/mol |
IUPAC Name |
acetylene;carbanide;2-methylpropan-2-olate;pyridine;tungsten |
InChI |
InChI=1S/C5H5N.5C4H9O.C2H2.CH3.2W/c1-2-4-6-5-3-1;5*1-4(2,3)5;1-2;;;/h1-5H;5*1-3H3;1-2H;1H3;;/q;5*-1;;-1;; |
InChI Key |
ISXPMJYRFSHWEW-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].C#C.C1=CC=NC=C1.[W].[W] |
Origin of Product |
United States |
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